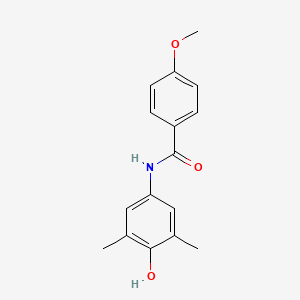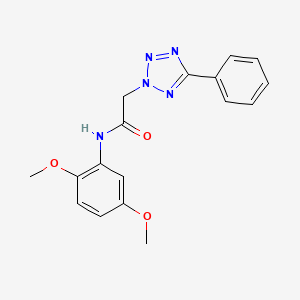![molecular formula C21H17NO4 B5614952 3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid](/img/structure/B5614952.png)
3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The study and development of complex organic compounds, including acrylic acid derivatives and amides, have been a significant focus in the field of organic chemistry due to their diverse applications in industrial and medical fields. These compounds often exhibit unique physical and chemical properties, making them valuable in various applications, from polymer synthesis to pharmaceuticals.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, including functionalization, condensation, and polymerization processes. For example, the synthesis of poly(acrylic acid) derivatives involves the polymerization of acrylic acid or its esters, which can be initiated by various catalysts or conditions (Gao, Ma, & Xu, 2011).
Molecular Structure Analysis
The molecular structure of organic compounds like “3-{3-[(2-methyl-5-phenyl-3-furoyl)amino]phenyl}acrylic acid” is determined using spectroscopic methods, including NMR and IR spectroscopy, which provide insights into the arrangement of atoms and the presence of functional groups.
Chemical Reactions and Properties
Acrylic acid derivatives participate in various chemical reactions, including addition reactions, due to the presence of the double bond in the acrylic moiety. They can also undergo reactions typical for carboxylic acids and amides, such as esterification, amidation, and condensation reactions.
Physical Properties Analysis
The physical properties of acrylic acid derivatives, such as solubility, melting point, and boiling point, depend on the molecular structure and the presence of functional groups. These properties are crucial for determining the compound's applicability in different environments and conditions.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and degradation behavior of acrylic acid derivatives, are influenced by their molecular structure. Studies on compounds like polyacrylic acid have shown that they can have biologically active derivatives with potential applications in medicine and pharmacology (Abzaeva, VoronkovMikhail, & Lopyrev, 1997).
Propiedades
IUPAC Name |
(E)-3-[3-[(2-methyl-5-phenylfuran-3-carbonyl)amino]phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO4/c1-14-18(13-19(26-14)16-7-3-2-4-8-16)21(25)22-17-9-5-6-15(12-17)10-11-20(23)24/h2-13H,1H3,(H,22,25)(H,23,24)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQMVUAYFYRCGHV-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

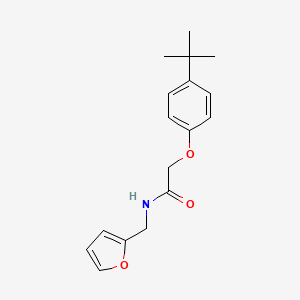
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-[3-(methylthio)phenyl]urea](/img/structure/B5614882.png)
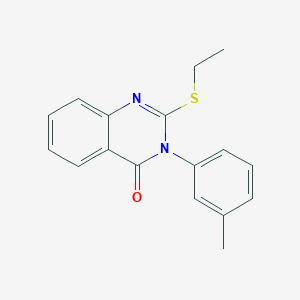
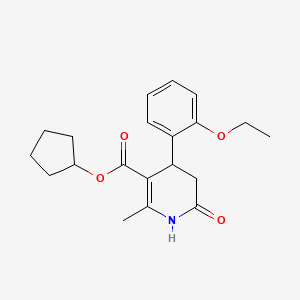
![2-[(2-bromopropanoyl)amino]benzoic acid](/img/structure/B5614898.png)
![N~3~-butyl-N~3~-[(2-nitrophenyl)sulfonyl]-beta-alaninamide](/img/structure/B5614902.png)
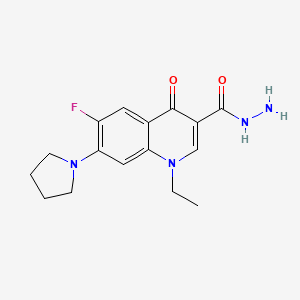
![methyl [5-(1-pyrrolidinylmethyl)-1,3-thiazol-2-yl]carbamate](/img/structure/B5614915.png)
![(3S)-1-[4-(4-chlorophenyl)butanoyl]-3-piperidinamine hydrochloride](/img/structure/B5614929.png)
![3-(3-methyl-1H-pyrazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyridazine](/img/structure/B5614935.png)
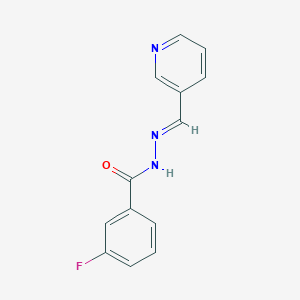
![N-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(2-methoxyphenyl)-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B5614945.png)
